4-amino-N-[(Z)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-[(Z)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple functional groups, including amino, hydroxyl, methoxy, and bromine, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(Z)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide typically involves a multi-step process:
Formation of the Oxadiazole Ring: The synthesis begins with the formation of the 1,2,5-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the oxadiazole ring.
Methoxylation and Hydroxylation: The methoxy and hydroxyl groups are introduced through electrophilic aromatic substitution reactions using methoxy and hydroxyl precursors.
Formation of the Schiff Base: The final step involves the condensation of the amino group with the aldehyde group to form the Schiff base, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of quinones and nitroso derivatives.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Condensation: Aldehydes and ketones are typical reactants in condensation reactions.
Major Products
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Imines and amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its functional groups allow for the formation of polymers and other materials with desirable properties such as conductivity, stability, and reactivity.
Mechanism of Action
The mechanism of action of 4-amino-N-[(Z)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[(Z)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
- 4-amino-N-[(Z)-(5-fluoro-2-hydroxy-3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
- 4-amino-N-[(Z)-(5-iodo-2-hydroxy-3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Uniqueness
The uniqueness of 4-amino-N-[(Z)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide lies in its specific combination of functional groups. The presence of the bromine atom, in particular, imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-N-[(Z)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O4/c1-20-7-3-6(12)2-5(9(7)18)4-14-15-11(19)8-10(13)17-21-16-8/h2-4,18H,1H3,(H2,13,17)(H,15,19)/b14-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYZKZUPFVKOID-CPSFFCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)C2=NON=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N\NC(=O)C2=NON=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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